2-{5-benzyl-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}-N-[(4-methylphenyl)methyl]acetamide is a complex organic compound recognized for its unique structural features and potential applications in scientific research. The compound's molecular formula is with a molecular weight of approximately 477.6 g/mol. It is classified under heterocyclic compounds, specifically those containing nitrogen and sulfur atoms within a bicyclic framework.
The synthesis of 2-{5-benzyl-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}-N-[(4-methylphenyl)methyl]acetamide typically involves several steps:
Technical details regarding specific reagents and conditions can be found in specialized literature focusing on heterocyclic chemistry.
The molecular structure of 2-{5-benzyl-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}-N-[(4-methylphenyl)methyl]acetamide can be represented by its InChI and SMILES notations:
InChI=1S/C27H31N3O3S/c1-17-11-13-19(14-12-17)27-22(30)16-28-23-20-9-5-6-10-21(20)33-24(23)25(31)29(26(28)32)15-18-7-3-2-4-8-18/h2-4,7-8,11-14,20-21,23-24H,5-6,9-10,15-16H2,1H3,(H,27,30)
CC1=CC=C(C=C1)NC(=O)CN2C3C4CCCCC4SC3C(=O)N(C2=O)CC5=CC=CC=C5
The structure features multiple rings and functional groups that contribute to its chemical properties and potential biological activity.
The compound may undergo various chemical reactions typical of heterocyclic compounds:
Technical details regarding these reactions can be explored in advanced organic chemistry texts focusing on heterocycles.
The physical properties of 2-{5-benzyl-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-y}-N-[4-methylphenyl)methyl]acetamide include:
Chemical properties such as reactivity with acids or bases and stability under various conditions are essential for understanding its behavior in different environments.
This compound has potential applications in:
CAS No.: 57583-54-7
CAS No.: 50763-67-2
CAS No.: 802855-66-9
CAS No.: 2922-44-3
CAS No.: